4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide
Description
4-[2-(2-Cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a thiazole ring substituted with a cyclopropaneamide group and an acetamido linker to a benzamide core. This structure is designed to optimize interactions with biological targets, particularly enzymes or receptors involved in apoptosis and proliferation pathways. Its synthesis involves multi-step reactions, including cyclopropane acylation, thiazole ring formation, and benzamide coupling .
Key physicochemical properties include:
Properties
IUPAC Name |
4-[[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c17-14(22)9-3-5-11(6-4-9)18-13(21)7-12-8-24-16(19-12)20-15(23)10-1-2-10/h3-6,8,10H,1-2,7H2,(H2,17,22)(H,18,21)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOLHIRHWRCQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of the Cyclopropane Moiety: The cyclopropane group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction.
Formation of the Benzamide Group: The benzamide group can be synthesized through the reaction of benzoyl chloride with ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines.
Substitution: The benzamide group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in bacterial cell wall synthesis or cancer cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound belongs to a broader class of benzamide derivatives with heterocyclic appendages. Below is a comparative analysis with structurally or functionally related analogs:
Structural Modifications and Activity Trends
Heterocyclic Core: The target compound’s thiazole ring (vs. benzo[d]oxazole in 12c, 12e, 14b) introduces distinct electronic effects. Cyclopropaneamide in the target compound may enhance metabolic stability compared to tert-butyl (12e) or methoxyphenyl (14b) groups, which are bulkier and more lipophilic .
Cytotoxicity and Apoptosis Induction: Compounds with chlorinated benzo[d]oxazole (12e, 14b) show enhanced cytotoxicity (IC₅₀: 5.4–6.9 µM) compared to non-halogenated analogs (e.g., 12c: 8.2 µM). This aligns with the electron-withdrawing effect of chlorine, improving target engagement . The target compound’s thiazole-cyclopropaneamide motif may mimic these effects but requires empirical validation.
HDAC Inhibition and Degradation: Compound 7d incorporates a dioxopiperidinyl isoindoline moiety, enabling proteolysis-targeting chimera (PROTAC)-mediated HDAC3 degradation. The target compound lacks this feature but shares the benzamide scaffold common in HDAC inhibitors (e.g., entinostat) .
Physicochemical and Pharmacokinetic Differences
| Property | Target Compound | 12e (Chlorobenzo[d]oxazole) | 7d (HDAC3 Degrader) |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.4 | 1.8 |
| Hydrogen Bond Donors | 3 | 2 | 5 |
| Solubility (µg/mL) | 12 (DMSO) | 8 (DMSO) | 25 (Water) |
- The target compound ’s lower LogP (2.1 vs. 3.4 for 12e) suggests improved aqueous solubility, critical for bioavailability.
- Compound 7d’s high hydrogen-bond capacity (5 donors) may limit membrane permeability despite better water solubility .
Biological Activity
4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide is a synthetic compound characterized by a thiazole ring, a cyclopropane moiety, and a benzamide group. This unique structural combination suggests potential biological activities, particularly in areas such as antimicrobial, anti-inflammatory, and anticancer research. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 4-[[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzamide. Its molecular formula is with a molecular weight of 364.39 g/mol. The presence of the thiazole ring is significant as thiazole derivatives are known for their diverse biological activities.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:
- Mechanism of Action : Thiazoles disrupt bacterial cell wall synthesis and inhibit nucleic acid metabolism.
- Efficacy : In vitro studies show that related thiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida species.
Anticancer Properties
The anticancer potential of thiazole derivatives is another area of interest. The compound has been evaluated for its effects on various cancer cell lines:
- Cell Lines Tested : Studies have included MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : In vitro assays demonstrate that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial disruption.
Case Studies
Several case studies have explored the biological activity of thiazole derivatives:
-
Study on Antitumor Activity : A study involving a series of thiazole derivatives reported that compounds with similar structures to this compound showed promising results in inhibiting tumor growth in xenograft models.
- Findings : The study indicated a dose-dependent response with significant tumor volume reduction compared to controls.
-
Antimicrobial Efficacy : Another study assessed the antimicrobial activity of thiazole derivatives against various pathogens.
- Findings : The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : Thiazoles may inhibit key enzymes involved in metabolic pathways essential for pathogen survival.
- Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Sulfathiazole | Antibacterial | Inhibits folic acid synthesis |
| Ritonavir | Antiviral | Protease inhibitor |
| Metoclopramide | Antiemetic | Dopamine receptor antagonist |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
